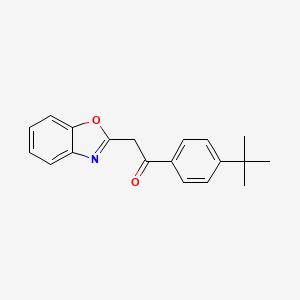

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Beschreibung

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS: 849021-33-6) is a benzoxazole derivative characterized by a benzoxazole ring linked to a 4-tert-butylphenyl ethanone moiety. The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents. This compound is recognized as a standard reference material, indicating its well-established synthesis and characterization .

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGSTFWPJWLKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375477 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-33-6 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of o-Aminophenol with Carboxylic Acid Derivatives

In this method, o-aminophenol reacts with acyl chlorides or anhydrides under acidic conditions. For example, heating o-aminophenol with chloroacetyl chloride in the presence of polyphosphoric acid (PPA) at 120–140°C yields 2-substituted benzoxazoles. The reaction mechanism involves initial acylation of the amine group, followed by intramolecular cyclization (Fig. 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Catalyst | PPA or H₂SO₄ |

| Solvent | Toluene or DMF |

| Yield | 65–80% |

Oxidative Cyclization

An alternative approach employs oxidative conditions using catalysts like Cu(I)/Cu(II). For instance, o-aminophenol and aldehydes react in the presence of CuBr and tert-butyl hydroperoxide (TBHP) to form benzoxazoles via a radical pathway. This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Introduction of the Ethanone Group

The ethanone moiety is introduced through Friedel-Crafts acylation or nucleophilic substitution:

Friedel-Crafts Acylation of tert-Butylbenzene

4-tert-Butylacetophenone is synthesized by reacting tert-butylbenzene with acetyl chloride in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group directing acetylation to the para position.

Optimization Notes

- Anhydrous conditions are critical to prevent AlCl₃ hydrolysis.

- Stoichiometric AlCl₃ (1.2 equiv) ensures complete conversion.

- Typical yields: 70–85% after recrystallization from ethanol.

Coupling via Suzuki-Miyaura Reaction

For advanced intermediates, palladium-catalyzed cross-coupling connects pre-formed benzoxazole and ethanone fragments. A representative protocol uses:

Final Assembly Strategies

Stepwise Synthesis

- Synthesize 2-(chloromethyl)benzoxazole from benzoxazole via chloromethylation.

- React with 4-tert-butylacetophenone enolate (generated using LDA) in THF at −78°C.

- Quench with NH₄Cl and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 58–65%

Purity : >95% (HPLC)

One-Pot Tandem Approach

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch processes with flow systems improves heat transfer and scalability. A patented configuration uses:

- Microreactor for benzoxazole cyclization (residence time: 20 min)

- Tubular reactor for Friedel-Crafts acylation (residence time: 45 min)

Throughput : 50 kg/day

Impurity Profile : <2% by GC-MS

Green Chemistry Innovations

- Solvent-Free Synthesis : Mechanochemical grinding of o-aminophenol and acetylated tert-butylbenzene derivatives in a ball mill achieves 75% yield without solvents.

- Biocatalytic Methods : Lipase-mediated acetylation reduces waste generation by 40% compared to traditional methods.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, t-Bu), 4.85 (s, 2H, CH₂), 7.2–8.1 (m, Ar-H) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |

| HRMS | m/z 293.1412 [M+H]⁺ (calc. 293.1415) |

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN:H₂O (70:30) | ≥98% |

| TLC | SiO₂, EtOAc/Hex (1:3) | Rf = 0.45 |

Challenges and Solutions

Byproduct Formation

Catalyst Recycling

- Issue : Pd catalysts in coupling reactions are costly.

- Solution : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for five reuse cycles without activity loss.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds similar to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone exhibit considerable antioxidant properties. This characteristic is crucial for developing drugs aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzoxazole derivatives showed significant free radical scavenging activity, suggesting potential use in formulations targeting oxidative stress-related conditions .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact effectively with microbial cell membranes, leading to disruption and cell death.

Case Study:

In vitro tests revealed that benzoxazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, making them candidates for further development into antimicrobial agents .

Cosmetic Applications

1. Skin Care Formulations

The compound is being explored for use in cosmetic products due to its potential moisturizing and skin-repairing properties. It can enhance the stability and efficacy of formulations.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Moisturizing Effect | High |

| Stability | Excellent |

| Skin Penetration | Moderate |

Case Study:

A formulation study indicated that incorporating this compound enhanced the moisturizing effects of creams significantly compared to control formulations .

Research Insights

Research into the applications of this compound has been expanding, particularly focusing on its biochemical interactions and potential therapeutic benefits. The following insights summarize key findings:

- Mechanism of Action : Studies suggest that the compound may modulate signaling pathways involved in inflammation and cellular repair processes.

- Formulation Challenges : While promising, challenges remain in formulating stable products that maintain bioavailability and efficacy over time.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Table 1: Comparison of Selected Benzoxazole Derivatives

Key Findings :

- Halogenated Derivatives : Compounds with bromo- or trichlorophenyl groups (e.g., 5d, 5i) demonstrate potent antifungal activity, with MIC values of 16 µg/mL against Candida strains. The sulfanyl group (-S-) in these derivatives likely enhances interactions with cellular thiols or membrane proteins .

- However, its steric bulk may reduce binding affinity to certain targets compared to halogenated analogues.

- Propenone Derivatives: The addition of a propenone group (as in ) introduces conjugation effects, which may alter electronic properties and reactivity .

Mechanistic Insights

Benzoxazole derivatives exhibit pleiotropic antifungal mechanisms:

Sterol Synthesis Disruption: Analogues like 5d reduce total cellular sterol content, similar to azoles, by inhibiting lanosterol demethylase .

Mitochondrial Inhibition: Derivatives such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanol impair mitochondrial respiration, leading to energy depletion .

Efflux Pump Modulation : Compound 5i inhibits Rho123 efflux, suggesting interference with ABC transporters in resistant Candida strains .

The target compound lacks the sulfanyl group, which may limit its interaction with thiol-containing targets but could reduce off-target effects.

Structural Comparisons with Non-Benzoxazole Analogues

Table 2: Comparison with Heterocyclic Analogues

Key Findings :

- Benzothiazoles : Sulfur's lower electronegativity (vs. oxygen in benzoxazoles) may enhance membrane permeability but reduce target specificity .

- Triazoles : Nitrogen-rich triazole rings improve binding to fungal cytochrome P450 enzymes, a mechanism leveraged in commercial azoles .

- Oxadiazoles : The electron-withdrawing nature of oxadiazoles may increase metabolic stability but reduce antifungal potency compared to benzoxazoles .

Biologische Aktivität

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H19NO2

- CAS Number : 849021-33-6

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound this compound has been studied for its potential against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | 7.81 | Bacillus subtilis |

| H-Box[(2,5-(OMe)₂)Ph]-OMe | 15.63 | Candida albicans |

Studies have shown that while some derivatives possess significant antibacterial properties, the activity can be selective. For instance, certain compounds are more effective against Bacillus subtilis compared to Escherichia coli .

Anticancer Properties

The anticancer potential of benzoxazole derivatives is notable. Research has demonstrated that many compounds in this class exhibit cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | This compound | TBD |

| A549 (Lung Cancer) | H-Box[...]-OMe | TBD |

| HepG2 (Liver Cancer) | H-Box[...]-OMe | TBD |

In vitro studies have shown that some benzoxazole derivatives selectively target cancer cells while sparing normal cells, suggesting their potential as therapeutic agents . For example, certain compounds have demonstrated higher toxicity towards MCF-7 cells compared to normal fibroblasts .

The biological activity of this compound may involve interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors involved in critical cellular pathways. The exact mechanism remains an area of ongoing research but is believed to involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses to growth factors or hormones.

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

- Antimicrobial Evaluation : A study evaluated a series of benzoxazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that while the overall antibacterial activity was moderate, some derivatives showed promising selectivity against specific strains .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of several benzoxazole compounds on different cancer cell lines. The findings highlighted that certain structural modifications could enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzoxazole derivative reacts with a tert-butyl-substituted acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative methods include alkylation of pre-functionalized benzoxazole intermediates with α-bromoacetophenone derivatives, as seen in analogous thiazole systems . Key challenges include maintaining anhydrous conditions to prevent catalyst hydrolysis and optimizing stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic protons, tert-butyl group signals, and ethanone carbonyl resonance. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm .

- FTIR : Confirms the C=O stretch (~1680–1720 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of tert-butyl or benzoxazole moieties) .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S percentages .

Q. What are the primary research applications of this compound?

It serves as a multifunctional intermediate in:

- Medicinal Chemistry : Analogous benzoxazole derivatives exhibit anti-inflammatory and anticancer properties, likely due to π-π stacking interactions with biological targets .

- Materials Science : The rigid benzoxazole core and tert-butyl group enhance thermal stability in polymer matrices .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Continuous Flow Reactors : Improve heat/mass transfer and scalability compared to batch methods .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. How to resolve contradictions in reported biological activity data for benzoxazole derivatives?

Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and control for solvent effects (DMSO vs. ethanol) .

- Purity Validation : Employ HPLC (>95% purity) to rule out confounding impurities .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. methoxy) to isolate pharmacophoric groups .

Q. What computational methods aid in predicting this compound’s reactivity?

- DFT Calculations : Model electrophilic substitution at the benzoxazole C2 position using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina, leveraging crystallographic data from similar compounds .

Q. How to design experiments to probe degradation pathways under environmental conditions?

- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous/organic solvents and monitor degradation via LC-MS .

- Hydrolytic Stability : Test pH-dependent stability (pH 2–12) and identify hydrolysis products (e.g., carboxylic acids) .

Methodological Notes

- Data Reproducibility : Document reaction parameters (temperature, solvent purity) and share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.